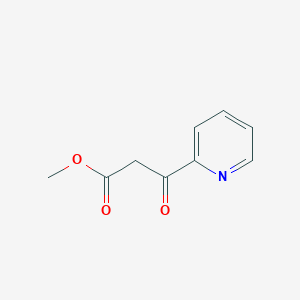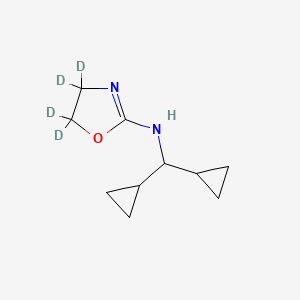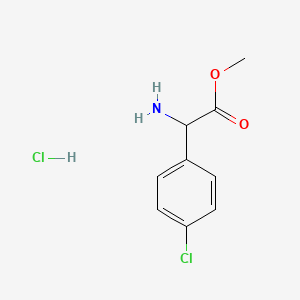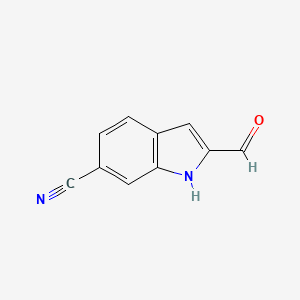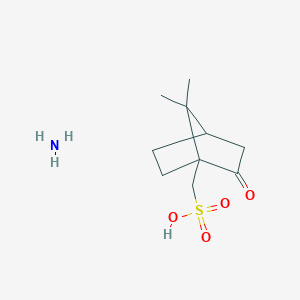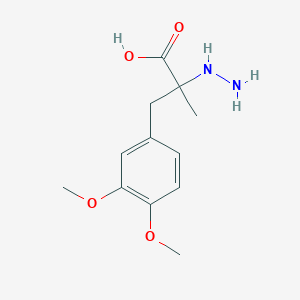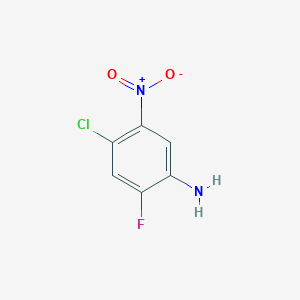
Diphenylmethanimine hydrochloride
Descripción general
Descripción
Diphenylmethanimine hydrochloride is a chemical compound with the molecular formula C13H11N . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The InChI code for Diphenylmethanimine hydrochloride is1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H . This indicates the presence of a nitrogen atom bonded to a carbon atom, which is further bonded to two phenyl groups .
Aplicaciones Científicas De Investigación
1. Green Chemistry in Pharmaceutical Synthesis
Diphenhydramine hydrochloride has been the focus of research in the field of green chemistry. A study highlighted an innovative approach to synthesize diphenhydramine hydrochloride with emphasis on atom economy and waste minimization. This method involves combining starting material streams to produce the target compound directly as a molten salt, representing a notable advancement in active pharmaceutical ingredient production (Snead & Jamison, 2013).
2. Intramolecular Interactions and Conformational Analysis
Research on diphenhydramine's intramolecular interactions has revealed insights into its conformational preferences, which are crucial for its bioactivity. A study demonstrated the presence of the gauche effect in diphenhydramine, suggesting that its bioactive form is influenced by specific intramolecular interactions, rather than solely by induced fit (Rezende et al., 2015).
3. Nanoparticulate System for Topical Delivery
A study explored the preparation of diphenhydramine hydrochloride-loaded nanoparticles for topical application. The research aimed at overcoming the adverse effects associated with oral administration by developing a nanoparticulate system using chitosan, demonstrating significant potential for topical delivery (Aziz et al., 2020).
4. Analysis of Solubility in Various Solvents
The solubility of diphenhydramine hydrochloride in different solvents was extensively analyzed, providing valuable information for its formulation and manufacturing processes. This study evaluated its solubility in various solvents, offering insights into the thermodynamics and molecular interactions influencing its solubility (Du et al., 2016).
5. Stability and Compatibility in IV Admixtures
Research on the stability and compatibility of diphenhydramine hydrochloride in intravenous admixtures contributes significantly to its clinical application. A study focused on establishing a 14-day beyond-use dating for diphenhydramine hydrochloride in IV admixtures, ensuring its efficacy and safety in hospital settings (Sabins et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
diphenylmethanimine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHZCMMSAPYFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201248 | |
| Record name | Benzophenone imine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylmethanimine hydrochloride | |
CAS RN |
5319-67-5 | |
| Record name | Benzophenone imine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5319-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzophenone imine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOPHENONE IMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8RM3S474H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)
